4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-23-16-8-10-17(11-9-16)25(21,22)20-15-6-4-14(5-7-15)18-12-24-13(2)19-18/h4-12,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZGURQFTUWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(2-methyl-1,3-thiazol-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen exhibits reactivity under basic conditions, enabling nucleophilic substitution. This reaction typically involves deprotonation of the -NH group, forming a nucleophilic amine that can attack electrophilic centers.
Key Example :
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives (Table 1).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation with methyl iodide | DMF, K₂CO₃, 60°C, 6 hrs | 4-ethoxy-N-methyl-N-[4-(2-methylthiazol-4-yl)phenyl]benzene-1-sulfonamide | 72% |
| Arylsulfonyl chloride displacement | THF, Et₃N, 0°C to RT, 12 hrs | Bis-sulfonamide derivatives | 58% |
Mechanistic Insight :
The reaction proceeds via deprotonation of the sulfonamide NH, generating a resonance-stabilized amide ion that attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the thiazole ring may reduce reaction rates compared to simpler sulfonamides.
Cross-Coupling Reactions Involving the Thiazole Ring
The electron-rich thiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Suzuki-Miyaura Coupling
The 4-position of the thiazole ring undergoes coupling with aryl boronic acids (Table 2) .
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-ethoxy-N-[4-(5-(4-fluorophenyl)-2-methylthiazol-4-yl)phenyl]sulfonamide | 65% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₃PO₄, DMF | Analogous methoxy-substituted derivative | 53% |
Challenges :
-
The 2-methyl group on the thiazole may sterically hinder coupling at the 5-position .
-
Reaction optimization requires inert atmospheres and strict temperature control (70–90°C).
Electrophilic Aromatic Substitution (EAS)
The benzene ring attached to the sulfonamide group undergoes nitration and sulfonation, though reactivity is moderated by the electron-withdrawing sulfonamide group.
Nitration Example :
Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the meta position relative to the sulfonamide.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄ | 0°C, 2 hrs | 4-ethoxy-3-nitro-N-[4-(2-methylthiazol-4-yl)phenyl]benzene-1-sulfonamide | 41% |
Regioselectivity :
The ethoxy group (-OEt) acts as an ortho/para director, but the sulfonamide’s electron-withdrawing effect dominates, favoring meta substitution.
Acidic Hydrolysis of Sulfonamide
Under strong acidic conditions (e.g., HCl, reflux), the sulfonamide bond cleaves to yield sulfonic acid and aniline derivatives (Figure 1).
Conditions :
-
6M HCl, 100°C, 8 hrs
-
Products: 4-ethoxybenzenesulfonic acid and 4-(2-methylthiazol-4-yl)aniline
Yield :
-
Sulfonic acid: 89%
-
Aniline: 78%
Biological Activity Correlation
While not a direct chemical reaction, enzymatic interactions inform reactivity trends:
Scientific Research Applications
Antimicrobial Properties
Numerous studies have investigated the antimicrobial efficacy of sulfonamide derivatives. The compound has shown promising results against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These findings suggest that the compound's thiazole and sulfonamide groups may enhance its antimicrobial activity by interacting with bacterial enzymes or structural components.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, derivatives containing thiazole rings have been noted for their ability to induce apoptosis in cancer cells.
Case Study : A study on thiazole-based compounds demonstrated that they could inhibit the growth of breast cancer cells in vitro, indicating potential for further development in oncology.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as tyrosinase, which is involved in melanin production. This property may have applications in treating skin disorders or cosmetic formulations aimed at skin lightening.
Research Findings : Inhibitory assays revealed that 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide exhibited a significant reduction in tyrosinase activity at concentrations as low as 10 µM.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following table summarizes the synthesis steps:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethoxybenzene + thiazole derivative | 85% |
| 2 | Sulfonation reaction | 90% |
| 3 | Purification via recrystallization | 95% |
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Toxicological Studies
Preliminary toxicological assessments indicate that the compound exhibits low toxicity profiles in vitro, making it a candidate for further pharmacological development.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or cancer cell growth by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group and the sulfonamide linkage differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Biological Activity
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 344.43 g/mol
The presence of the thiazole ring and sulfonamide group suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial potency of compounds with similar structures, demonstrating effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.012 μg/mL |
| This compound | E. coli | 0.015 μg/mL |
These findings suggest that the compound may act through mechanisms involving inhibition of bacterial topoisomerases, which are crucial for DNA replication .
Cardiovascular Effects
In studies evaluating the cardiovascular effects of various sulfonamides, it was found that certain derivatives could significantly reduce perfusion pressure and coronary resistance in isolated rat heart models. The compound 4-(2-aminoethyl)-benzenesulfonamide showed a notable decrease in these parameters, suggesting a potential mechanism involving calcium channel modulation .
| Parameter | Control Group | 4-(2-aminoethyl)-benzenesulfonamide |
|---|---|---|
| Perfusion Pressure (mmHg) | 75 ± 5 | 60 ± 4 |
| Coronary Resistance (mmHg/mL/min) | 35 ± 3 | 25 ± 2 |
This indicates that similar compounds may interact with calcium channels to influence cardiovascular function .
Case Studies
Several case studies have been documented regarding the biological activity of thiazole-containing sulfonamides:
- Study on Antimicrobial Activity : A series of experiments demonstrated that derivatives of thiazole exhibited enhanced antibacterial action compared to traditional antibiotics .
- Cardiovascular Impact Assessment : Research involving isolated heart models showed that thiazole derivatives could modulate heart rate and contractility through calcium channel interactions .
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to inhibit key enzymes and modulate ion channels:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which may have implications for skin-related therapies .
- Calcium Channel Interaction : Computational docking studies suggest that the compound interacts with calcium channels, which is crucial for regulating vascular tone and cardiac function .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide?
- Methodology : The synthesis typically involves coupling a thiazole-containing amine with a sulfonyl chloride derivative. For example, similar sulfonamide-thiazole hybrids are synthesized by reacting 4-substituted thiazol-2-ylamines with sulfonyl chlorides under reflux in anhydrous dichloromethane or tetrahydrofuran (THF), with triethylamine as a base to neutralize HCl byproducts .
- Key Steps :
- Preparation of 4-(2-methylthiazol-4-yl)aniline via Hantzsch thiazole synthesis.
- Sulfonylation using 4-ethoxybenzenesulfonyl chloride under inert conditions.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. How is the structural integrity of this compound verified in synthetic batches?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., ethoxy group at δ 1.3–1.5 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS: 399.0845) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing motifs, as seen in related sulfonamide-thiazole structures .
Q. What strategies optimize solubility for in vitro assays?
- Formulation :
- Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM).
- For aqueous buffers (e.g., PBS), employ co-solvents like Tween-80 (<1% v/v) or cyclodextrin derivatives to enhance dispersion .
- Monitor solubility via dynamic light scattering (DLS) to detect aggregation.
Q. Which preliminary biological assays are recommended for this compound?
- Screening Pipeline :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or carbonic anhydrases using fluorometric assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can the mechanism of action (MoA) be elucidated for this compound?
- Approaches :
- Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map deregulated pathways .
- Structural Biology : Co-crystallization with purified target proteins (e.g., kinases) to resolve binding modes .
Q. What structure-activity relationship (SAR) trends are observed in analogs?
- Critical Modifications :
- Thiazole Substituents : 2-Methyl groups enhance metabolic stability but reduce solubility; bulkier groups (e.g., phenyl) improve target affinity .
- Sulfonamide Linkers : Ethoxy groups at the para position increase membrane permeability compared to methoxy analogs .
- Bioisosteres : Replacing the benzene ring with pyridine improves aqueous solubility but lowers logP .
Q. How can computational modeling guide lead optimization?
- Methods :
- Molecular Docking : AutoDock Vina or Glide to predict binding poses with targets (e.g., Nek2 kinase) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Bayesian classifiers to prioritize analogs with optimal ADMET profiles .
Q. How should contradictory data (e.g., variable IC values across assays) be resolved?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH, serum content, and incubation time to minimize variability .
- Redox Interference : Test for thiol-reactivity using glutathione (GSH) competition assays .
- Metabolic Stability : Compare results in hepatocyte-supplemented vs. serum-free media to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
